Zopiclone D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zopiclone D8 is a deuterated form of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. This compound is chemically similar to Zopiclone but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zopiclone D8 involves the incorporation of deuterium atoms into the Zopiclone molecule. One common method is the deuteration of the piperazine ring in Zopiclone. This can be achieved through the reaction of Zopiclone with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Zopiclone D8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often use halogenating agents like thionyl chloride (SOCl2)
Major Products Formed
N-oxide derivatives: Formed through oxidation.
Alcohols: Formed through reduction.
Halogenated derivatives: Formed through substitution
Scientific Research Applications
Zopiclone D8 is used extensively in scientific research due to its unique properties:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of Zopiclone.
Biology: Helps in understanding the interaction of Zopiclone with biological systems.
Medicine: Used in clinical studies to evaluate the efficacy and safety of Zopiclone.
Industry: Employed in the development of new hypnotic agents and sleep aids .
Mechanism of Action
Zopiclone D8 exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The molecular targets include the alpha subunit of the GABA A receptor .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic agent.
Eszopiclone: The active stereoisomer of Zopiclone.
Zaleplon: A nonbenzodiazepine hypnotic with a similar mechanism of action .
Uniqueness of Zopiclone D8
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-COMRDEPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215518-83-4 |
Source
|
Record name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.